molecular formula C13H8FNO2S B14451079 7-Fluoro-2-methoxy-3H-phenothiazin-3-one CAS No. 78874-92-7

7-Fluoro-2-methoxy-3H-phenothiazin-3-one

Cat. No.: B14451079
CAS No.: 78874-92-7
M. Wt: 261.27 g/mol
InChI Key: ARZVWEPOZCJGLI-UHFFFAOYSA-N
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Description

7-Fluoro-2-methoxy-3H-phenothiazin-3-one is a heterocyclic compound featuring a phenothiazinone core (a tricyclic system with sulfur at position 10) substituted with a fluorine atom at position 7 and a methoxy group at position 2. Its molecular formula is C₁₂H₇FNO₂S, with a molecular weight of 248.25 g/mol. Phenothiazinone derivatives are historically associated with diverse biological activities, including antimicrobial and antipsychotic properties, though specific data for this compound remain unexplored in the provided evidence .

Properties

CAS No.

78874-92-7

Molecular Formula

C13H8FNO2S

Molecular Weight

261.27 g/mol

IUPAC Name

7-fluoro-2-methoxyphenothiazin-3-one

InChI

InChI=1S/C13H8FNO2S/c1-17-11-5-9-13(6-10(11)16)18-12-4-7(14)2-3-8(12)15-9/h2-6H,1H3

InChI Key

ARZVWEPOZCJGLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(C=C(C=C3)F)SC2=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methoxy-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . This reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 7-Fluoro-2-methoxy-3H-phenothiazin-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methoxy-3H-phenothiazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfoxides: Formed through oxidation reactions.

    Reduced Derivatives: Resulting from reduction processes.

    Substituted Phenothiazines: Produced via halogen substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural differences and key properties of 7-Fluoro-2-methoxy-3H-phenothiazin-3-one and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Fluoro-2-methoxy-3H-phenothiazin-3-one Phenothiazinone 7-F, 2-OCH₃ C₁₂H₇FNO₂S 248.25 Potential biological activity
2-Amino-7-methoxy-3H-phenoxazin-3-one Phenoxazinone 2-NH₂, 7-OCH₃ C₁₃H₁₀N₂O₃ 242.23
7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one Phenoxazinone 7-(Nitrofuran-OCH₂) C₁₇H₁₁N₃O₇ 369.29 Fluorescent probe for nitroreductase detection
1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one Phenothiazinone 1,9-Br; 2,7-Cl C₁₂H₃Br₂Cl₂NOS 439.94 High halogen content, possible reactivity
7-Hydroxy-3H-phenothiazin-3-one Phenothiazinone 7-OH C₁₂H₇NO₂S 229.25 Increased polarity, metabolite potential

Key Observations

Core Structure Influence: Phenothiazinone (sulfur-containing core) vs. Halogenated derivatives (e.g., 1,9-dibromo-2,7-dichloro analog) exhibit higher molecular weights and lipophilicity, which may influence binding to hydrophobic targets .

Methoxy (2-position): Electron-donating group that may increase solubility and modulate pharmacokinetics compared to hydroxyl or halogen substituents . Nitrofuran (): Enables selective fluorescence activation via nitroreductase, demonstrating how substituents can tailor compounds for diagnostic applications .

Biological Relevance: Phenoxazinone derivatives (e.g., ) are utilized as fluorescent probes due to their redox-active cores, while phenothiazinones are less explored in this context.

Data Table: Substituent Impact on Properties

Substituent Position Group Key Effects
7-Fluoro Electron-withdrawing Stabilizes structure; may enhance binding to electron-rich biological targets.
2-Methoxy Electron-donating Improves solubility; may reduce metabolic oxidation.
7-Hydroxy Polar, H-bonding Increases hydrophilicity; prone to conjugation or glucuronidation.
1,9-Br; 2,7-Cl Halogens Boosts lipophilicity; enables halogen bonding with biomolecules.

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